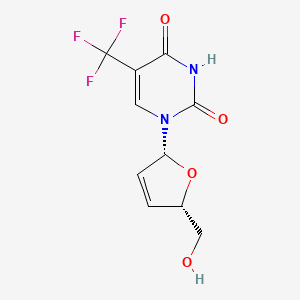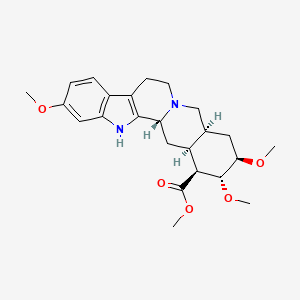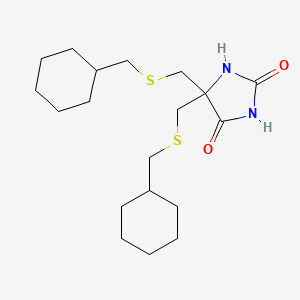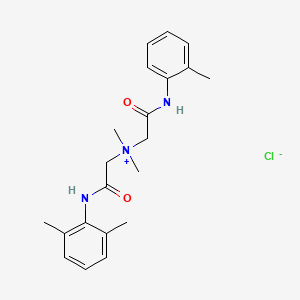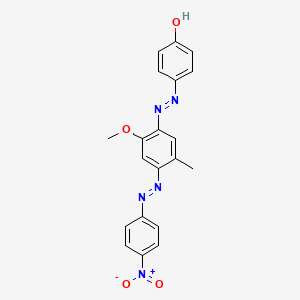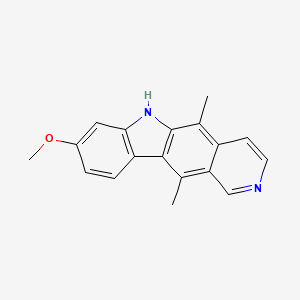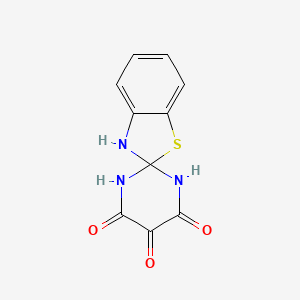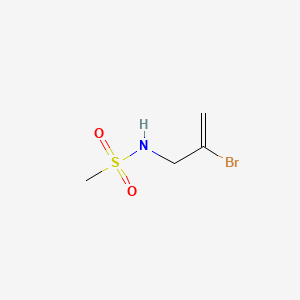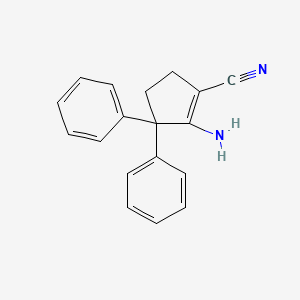
Cyclopropyladenine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyladenine is a synthetic compound that belongs to the class of cyclopropyl-containing nucleosides It is characterized by the presence of a cyclopropyl group attached to the adenine base
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropyladenine can be synthesized through several methods. One common approach involves the cyclopropanation of adenine derivatives. This can be achieved using reagents such as diazomethane or carbenes, which react with the double bonds in adenine to form the cyclopropyl ring. The reaction conditions typically involve the use of a solvent like dichloromethane and a catalyst such as rhodium or copper complexes .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Cyclopropyladenine undergoes various chemical reactions, including:
Oxidation: The cyclopropyl group can be oxidized to form cyclopropyl ketones or alcohols.
Reduction: Reduction reactions can convert this compound to its corresponding cyclopropylamines.
Substitution: Nucleophilic substitution reactions can replace the cyclopropyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions include cyclopropyl ketones, cyclopropylamines, and substituted adenine derivatives.
Scientific Research Applications
Cyclopropyladenine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying cyclopropyl-containing nucleosides.
Biology: this compound is used in studies related to DNA and RNA interactions, as well as enzyme inhibition.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research, due to its ability to interfere with nucleic acid metabolism.
Mechanism of Action
Cyclopropyladenine can be compared with other cyclopropyl-containing nucleosides, such as cyclopropylcytosine and cyclopropylguanine. These compounds share similar structural features but differ in their specific biological activities and applications. This compound is unique in its ability to selectively target certain enzymes and pathways, making it a valuable tool in both research and therapeutic contexts .
Comparison with Similar Compounds
- Cyclopropylcytosine
- Cyclopropylguanine
- Cyclopropylthymine
Properties
CAS No. |
132398-80-2 |
|---|---|
Molecular Formula |
C10H13N5O2 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
[(1S,3S)-2-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C10H13N5O2/c11-9-7-10(13-3-12-9)15(4-14-7)8-5(1-16)6(8)2-17/h3-6,8,16-17H,1-2H2,(H2,11,12,13)/t5-,6-/m0/s1 |
InChI Key |
BHCDKVGOWIANKM-WDSKDSINSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3[C@H]([C@@H]3CO)CO)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C3CO)CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


